molecular formula C10H11BrN2O2 B1522317 1-(5-Bromo-2-nitrophenyl)pyrrolidine CAS No. 1033201-57-8

1-(5-Bromo-2-nitrophenyl)pyrrolidine

Cat. No.: B1522317
CAS No.: 1033201-57-8
M. Wt: 271.11 g/mol
InChI Key: UAXQTHTZHXKTCH-UHFFFAOYSA-N
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Description

“1-(5-Bromo-2-nitrophenyl)pyrrolidine” is a heterocyclic organic compound . It has a molecular weight of 271.1 and a molecular formula of C10H11BrN2O2 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with a bromo and a nitro group . The exact mass of the molecule is 270.00000 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows: it has a molecular weight of 271.1, a molecular formula of C10H11BrN2O2, and an exact mass of 270.00000 . It has 3 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Nitropyridines and Related Compounds

    Studies on the synthesis of nitropyridines and related compounds, such as 5-Phenyl-2-pyridinamine, provide valuable insights into synthetic strategies that could be applicable to the synthesis of "1-(5-Bromo-2-nitrophenyl)pyrrolidine". Such synthetic routes are essential for preparing compounds for biological and pharmacological studies, highlighting the importance of developing efficient synthetic methods for potentially bioactive compounds (Stavenuiter et al., 1985).

  • Halogenation Techniques for Polyalkylbenzenes

    Research on the ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts offers a glimpse into halogenation techniques that might be relevant for the functionalization of pyrrolidine derivatives, demonstrating the versatility of halogenation reactions in organic synthesis (Bovonsombat & Mcnelis, 1993).

Biological Activity Studies

  • Spectroscopic and Antimicrobial Studies

    Investigations into the spectroscopic properties and antimicrobial activities of bromo-nitropyridine derivatives illustrate the potential biological relevance of bromo-nitrophenylpyrrolidine structures. These studies include density functional theory (DFT) analyses, which are crucial for understanding the electronic structure and reactivity of such compounds, thereby providing a foundation for exploring their biological applications (Vural & Kara, 2017).

  • Reactivity with Heterocycles

    Research on the reactivity of nitrosoalkenes with pyrroles and related heterocycles can shed light on the chemical behavior of nitrophenylpyrrolidine derivatives, offering insights into potential applications in synthesizing novel organic compounds with unique properties (Nunes et al., 2014).

Safety and Hazards

“1-(5-Bromo-2-nitrophenyl)pyrrolidine” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Properties

IUPAC Name

1-(5-bromo-2-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXQTHTZHXKTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674492
Record name 1-(5-Bromo-2-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033201-57-8
Record name 1-(5-Bromo-2-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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